molecular formula C6H10O2 B8185212 (S)-3-hydroxycyclohexanone

(S)-3-hydroxycyclohexanone

Cat. No.: B8185212
M. Wt: 114.14 g/mol
InChI Key: TWEVQGUWCLBRMJ-YFKPBYRVSA-N
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Description

(S)-3-Hydroxycyclohexanone is an organic compound with the molecular formula C6H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Scientific Research Applications

(S)-3-Hydroxycyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals and as a building block in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Hydroxycyclohexanone can be synthesized through several methods. One common approach involves the reduction of 3-oxocyclohexanone using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric hydrogenation of 3-hydroxycyclohex-2-enone using a chiral rhodium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of 3-oxocyclohexanone using specific dehydrogenases can yield high enantiomeric purity. This method is preferred due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-oxocyclohexanone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Oxocyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Mechanism of Action

The mechanism of action of (S)-3-hydroxycyclohexanone involves its interaction with specific enzymes or catalysts. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The molecular targets include dehydrogenases and reductases, which facilitate its conversion to other compounds. The pathways involved typically include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

    3-Hydroxycyclohexanone: The racemic mixture of the compound.

    3-Oxocyclohexanone: The oxidized form of (S)-3-hydroxycyclohexanone.

    Cyclohexanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement allows for selective interactions in biological systems, making it a crucial intermediate in the development of chiral drugs and other specialized chemicals.

Properties

IUPAC Name

(3S)-3-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEVQGUWCLBRMJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-hydroxycyclohexanone
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(S)-3-hydroxycyclohexanone
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(S)-3-hydroxycyclohexanone
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(S)-3-hydroxycyclohexanone
Reactant of Route 5
(S)-3-hydroxycyclohexanone
Reactant of Route 6
(S)-3-hydroxycyclohexanone

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